Product packaging for C.I. Pigment Blue 56(Cat. No.:CAS No. 6417-46-5)

C.I. Pigment Blue 56

Cat. No.: B3371211
CAS No.: 6417-46-5
M. Wt: 637.8 g/mol
InChI Key: IIXWWFPZFCVALL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkali Blue Pigments in Industrial Applications

The development of synthetic blue colorants has a rich history, moving from rare mineral pigments like lapis lazuli to early synthetic blues such as Egyptian blue and Prussian blue jacksonsart.comartiscreation.com. Triarylmethane dyes, as a class, emerged as important synthetic colorants, finding widespread use in textiles, paper, and inks due to their vibrant colors and relatively straightforward synthesis worlddyevariety.comprintwiki.orgcolour-index.comwikipedia.orgsci-hub.st.

Within this class, "Alkali Blues" and "Reflex Blues" are recognized for their strong blue hues and specific resistance properties printwiki.orgchemycal.com. C.I. Pigment Blue 56, identified by the Colour Index Number 42800, falls into this category printwiki.orgdyestuffintermediates.com. It is distinguished by its high color strength and superior alkali resistance compared to other Alkali Blues, such as C.I. Pigment Blue 18 and C.I. Pigment Blue 61 printwiki.orgchemycal.com. While exhibiting moderate resistance to heat and good resistance to acids, PB 56 is noted for its poor lightfastness printwiki.orgchemycal.com. These properties have historically led to its application in various ink formulations, including flexographic, lithographic, and gravure inks, where its intense coloration is beneficial printwiki.orgchemycal.com. Furthermore, Alkali Blues, including PB 56, have been utilized to enhance the "blackness" of black pigments by counteracting brownish tones printwiki.orgchemycal.com.

Academic Significance of this compound as a Triarylmethane Chromophore

This compound is classified as a triarylmethane dye, a group of organic compounds characterized by a central carbon atom bonded to three aryl (phenyl) groups worlddyevariety.comcolour-index.comwikipedia.orgsci-hub.stdyestuffintermediates.com. This molecular architecture forms the basis of its chromophoric system. The triarylmethane structure, with its extended conjugated pi electron system and the presence of auxochromic groups (such as amino or hydroxyl substituents), is responsible for absorbing light in the visible spectrum, thereby imparting color worlddyevariety.comwikipedia.orgsci-hub.stacademicprojects.co.ukresearchgate.net.

The specific chemical structure of this compound is represented by the molecular formula C40H35N3O3S and CAS Registry Number 6417-46-5 dyestuffintermediates.comnih.govncats.iosielc.com. This structure, featuring substituted phenyl rings and a sulfonic acid group, contributes to its characteristic blue hue and its notable properties, such as high color strength and significant alkali resistance printwiki.orgchemycal.comnih.gov. Academically, triarylmethane dyes serve as important models for investigating structure-property relationships, understanding the mechanisms of color generation, and exploring photophysical phenomena. PB 56's distinct properties within this class make it a relevant subject for studies in color chemistry and materials science, particularly concerning chromophore behavior and pigment performance worlddyevariety.comcolour-index.comwikipedia.orgsci-hub.stacademicprojects.co.uk.

Scope and Research Trajectories for this compound Studies

The ongoing research in pigment coloration is largely driven by the need to enhance pigment qualities for a wider array of applications and to meet evolving performance demands mdpi.com. While this compound has established applications in the ink industry, research trajectories for such pigments often focus on overcoming inherent limitations and exploring new functionalities.

Key areas of research for pigments like PB 56 typically include improving lightfastness, increasing thermal stability, optimizing dispersibility in various media, and enhancing chemical resistance jacksonsart.commdpi.com. Given that PB 56 exhibits poor lightfastness, research efforts might be directed towards surface modification, encapsulation techniques, or the development of composite materials to mitigate this drawback. Furthermore, advancements in pigment synthesis and formulation aim to create materials with tailored properties for emerging applications in advanced coatings, plastics, and functional materials jacksonsart.commdpi.commedchemexpress.com. The general trend in pigment science is towards developing more durable, versatile, and environmentally friendly colorants, suggesting that future research on triarylmethane pigments like PB 56 could explore these avenues.

Data Table: Key Properties of this compound

PropertyValueSource(s)
C.I. Name This compound printwiki.orgdyestuffintermediates.com
C.I. Number 42800 printwiki.orgdyestuffintermediates.com
CAS Number 6417-46-5 dyestuffintermediates.comnih.govncats.iosielc.com
Chemical Class Triarylmethane worlddyevariety.comprintwiki.orgcolour-index.comwikipedia.orgsci-hub.stdyestuffintermediates.com
Molecular Formula C40H35N3O3S dyestuffintermediates.comnih.govncats.iosielc.com
Molecular Weight 637.79 dyestuffintermediates.comnih.govncats.iosielc.com
Color Hue Greenish-blue dyestuffintermediates.com
Key Properties High color strength, good alkali resistance, moderate heat resistance, good acid resistance, poor lightfastness printwiki.orgchemycal.com
Primary Applications Flexographic inks, lithographic inks, gravure inks, coloring black pigments printwiki.orgchemycal.com

Compound Names Mentioned

this compound

Alkali Blues

Reflex Blues

C.I. Pigment Blue 18

C.I. Pigment Blue 61

Prussian blue

Egyptian blue

Triarylmethane

Triphenylmethane

Azo

Anthraquinone (B42736)

Phthalocyanine (B1677752)

Malachite green

Fuchsine

Crystal violet

Michler's ketone

Auramine

Victoria Blue B

Victoria Blue BO

Solvent Blue 5

Brilliant Blue FCF

YInMn Blue

Indigo

Lapis Lazuli

Azurite

Prussian Blue

Ultramarine

Cobalt blue

Phthalocyanine blue

Copper phthalocyanine

Hexadecafluoro copper phthalocyanine

Yttrium

Indium

Manganese

Benzenesulfonic acid

3-methylphenyl

2-methyl-4-[[4-[[4-[(3-methylphenyl)amino]phenyl][4-[(3-methylphenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-

C.I. Basic Red 9

m-Toluidine

Benzoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H35N3O3S B3371211 C.I. Pigment Blue 56 CAS No. 6417-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41,43H,1-3H3,(H,44,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWWFPZFCVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064344
Record name C.I. Pigment Blue 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6417-46-5
Record name Benzenesulfonic acid, 2-methyl-4-((4-((4-((3-methylphenyl)amino)phenyl)(4-((3-methylphenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006417465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-methyl-4-[[4-[[4-[(3-methylphenyl)amino]phenyl][4-[(3-methylphenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Blue 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-[[4-[[4-[(3-tolyl)amino]phenyl][4-[(3-tolylimino]-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Engineering of C.i. Pigment Blue 56

Mechanistic Investigations of Traditional Synthesis Pathways for Triarylmethane Pigments

The manufacturing method for C.I. Pigment Blue 56 involves specific and controlled reaction parameters. dyestuffintermediates.com The synthesis is achieved by heating C.I. Basic Red 9 with an excess of m-Toluidine in the presence of Benzoic acid. dyestuffintermediates.com This reaction is followed by sulfonation using 90% sulfuric acid to yield the final pigment. dyestuffintermediates.com The key parameters for the initial condensation step are critical for the successful formation of the intermediate. dyestuffintermediates.com

Table 1: Reaction Parameters for the Traditional Synthesis of this compound Intermediate

Parameter Value Source
Temperature 180–185 °C dyestuffintermediates.com
Reaction Time 1.5–2 hours dyestuffintermediates.com
Key Reagents C.I. Basic Red 9, m-Toluidine dyestuffintermediates.com
Additive Benzoic acid dyestuffintermediates.com

The formation and properties of this compound are directly dependent on its specific precursors. The primary reactants are C.I. Basic Red 9 and m-Toluidine. dyestuffintermediates.com The final step in its specified synthesis involves sulfonation with sulfuric acid, which is crucial for the pigment's final structure and properties. dyestuffintermediates.com

In the broader context of triarylmethane pigment synthesis, the oxidation of the leuco base is a critical step that can be influenced by various oxidizing agents and catalysts. sci-hub.st While traditional methods often employed stoichiometric oxidants like lead dioxide or manganese dioxide, catalytic systems using atmospheric oxygen are also utilized. sci-hub.st A range of metal catalysts has been explored to facilitate this transformation efficiently. sci-hub.stgoogle.com

Table 2: Catalysts Employed in the Oxidation of Triarylmethane Leuco Bases

Catalyst Type Examples Source
Cobalt Complexes Cobalt complex with chloranil sci-hub.st
Iron Complexes Iron complex with chloranil sci-hub.st
Noble Metal Catalysts Palladium sci-hub.st
Other Metal Catalysts Copper, Vanadium, Molybdenum sci-hub.stgoogle.com

Advanced Synthetic Approaches and Process Optimization for this compound

Process optimization in pigment manufacturing aims to improve yield, purity, and efficiency while potentially reducing environmental impact. For triarylmethane pigments like this compound, advanced approaches focus on areas such as novel reaction media and innovative reactor technologies. google.commdpi.com

The choice of solvent is a key aspect of process optimization. In the synthesis of related triarylmethane dyes, modern processes sometimes utilize excess aromatic amines as the solvent, which avoids the need to isolate intermediates. sci-hub.st However, this can lead to impurities in the final product. sci-hub.st Research into alternative solvent systems for related pigments has explored mixtures such as acetic acid with 2-ethoxyethyl acetate (B1210297) or the use of o-dichlorobenzene as a cosolvent to facilitate the reaction and isolation of the product. google.com Such explorations into novel media represent a pathway for optimizing the synthesis of pigments within this class.

Continuous flow synthesis offers significant advantages over traditional batch methods for producing organic compounds, including dyes and pigments. researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, yield, and safety. mdpi.com By pumping reagents through a reactor where they mix and react, continuous flow systems can enable rapid process optimization and scale-up. mdpi.com While specific applications to this compound are not detailed in available literature, the principles of flow chemistry are broadly applicable to organic dye synthesis and represent a significant area for process advancement. researchgate.net

Microfluidic technology represents a further miniaturization and enhancement of flow chemistry principles. mdpi.com Syntheses are conducted within devices containing micro-channels, which provide exceptionally high surface-area-to-volume ratios. mdpi.com This leads to rapid mixing and superior heat transfer, allowing for reactions to be performed under highly controlled conditions. mdpi.com The advantages include the use of very small quantities of reagents, faster reaction times, and the potential for high-throughput screening of reaction conditions. mdpi.com The application of microfluidic reactors to organic dye synthesis has been demonstrated, suggesting a promising, though currently exploratory, advanced methodology for the synthesis of specialty pigments like this compound. researchgate.net

Post-Synthesis Processing and Finishing Techniques for this compound

Following the initial chemical synthesis, the crude this compound requires extensive post-synthesis processing and finishing to transform it into a commercially viable product with the desired physical and application properties. This crude pigment typically consists of large, irregularly shaped primary particles that are heavily agglomerated. These finishing steps are critical for developing key pigmentary characteristics such as color strength, dispersibility, stability, and durability. The primary objectives of these techniques are to control particle size and distribution, modify the pigment's surface chemistry, and in some cases, encapsulate the particles to enhance performance in specific applications.

Advanced Grinding and Particle Size Control in this compound Manufacturing

The control of particle size is a crucial step in pigment manufacturing as it directly influences the final product's color strength, transparency, and rheological behavior. For high-performance organic pigments like this compound, achieving a narrow and sub-micron particle size distribution is essential. Industrial grinding, or milling, is the mechanical process used to reduce the size of the solid pigment particles. louisville.edu

Wet grinding is the predominant method for organic pigments, involving the reduction of particle size while the pigment is suspended in a liquid, typically water. louisville.edu This process utilizes media mills, such as bead mills, which employ small, spherical grinding media (beads) to disperse the solids. louisville.edu The energy input into the suspended particles generates shearing and impact forces, causing attrition and breaking down the agglomerates into primary particles. louisville.edulabmanager.com

Key parameters that must be optimized during the milling process to achieve the desired particle size distribution with minimal energy consumption include the size and density of the grinding media, the speed of the mill, pigment loading, and milling time. jpmtr.org For instance, reducing bead size and using beads with a higher specific weight can improve milling efficiency by increasing the number of contact points and the kinetic energy of the impacts. jpmtr.org The ultimate goal is to deagglomerate the pigment to its primary particles to maximize the surface area and, consequently, the color strength. labmanager.comjpmtr.org Modern horizontal media mills have shown greater efficiency in grinding pigments to sizes less than 0.5 microns compared to older vertical mill technologies. louisville.edu

Table 1: Example of Optimized Process Parameters for Narrow Particle Size Distribution in Organic Pigments This table illustrates the effect of varying process parameters on pigment particle size, based on research conducted on rubine red pigment, demonstrating principles applicable to organic pigment manufacturing.

Encapsulation Technologies for this compound (e.g., polymer-based)

Encapsulation is an advanced finishing technique where individual pigment particles are coated with a continuous layer of another material, often a polymer or silica. researchgate.netpcimag.com This "core-shell" structure can dramatically enhance the pigment's properties, such as its stability, durability, and resistance to chemical attack, without impairing its original color. researchgate.net

Polymer-based encapsulation is a widely researched method for organic pigments. researchgate.net Techniques like emulsion polymerization and mini-emulsion polymerization are used to form a polymer shell around the pigment particles. researchgate.neteuropean-coatings.com In a typical process, the pigment is first pre-dispersed using a polymerizable dispersant, followed by the addition of monomers (like styrene) and an initiator, which then polymerize to form a shell around the pigment core. researchgate.netresearchgate.net This encapsulation can significantly improve the dispersion's stability against centrifugal forces, temperature changes, and electrolytes. researchgate.net Transmission electron microscopy (TEM) can be used to confirm the formation of a core-shell structure. researchgate.net

Table 3: Overview of Common Encapsulation Methods for Pigments This table summarizes various encapsulation technologies, outlining their principal advantages and disadvantages, which are relevant considerations for the finishing of this compound.

Advanced Spectroscopic and Microscopic Characterization of C.i. Pigment Blue 56

Vibrational Spectroscopic Investigations of C.I. Pigment Blue 56

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide invaluable insights into the molecular structure, functional groups, and crystalline characteristics of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to changes in chemical bonds, molecular symmetry, and intermolecular interactions.

Analysis of Molecular Structure and Functional Groups via FTIR Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound, which is based on the copper phthalocyanine (B1677752) (CuPc) macrocycle. The spectra reveal a complex pattern of absorption bands corresponding to various stretching and bending vibrations within the molecule. Key absorption bands associated with the phthalocyanine core and its substituents include:

C–H Stretching: Peaks related to aromatic C–H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹ dergipark.org.trmdpi.com.

C–C and C–N Stretching/Bending: The conjugated aromatic ring system gives rise to characteristic C–C and C–N stretching vibrations, often seen in the range of 1100-1600 cm⁻¹ dergipark.org.trmdpi.comrsc.org. Specific bands include Cu–N stretching around 1090 cm⁻¹ rsc.org and C=C stretching around 1595 cm⁻¹ dergipark.org.tr.

C–H Deformation: Out-of-plane and in-plane C–H deformations contribute to bands in the fingerprint region, typically below 1000 cm⁻¹ and around 1067 cm⁻¹ respectively rsc.org.

Chlorine Substitution: While direct identification of C–Cl bonds via FTIR can be challenging, subtle shifts in existing bands or the appearance of new, low-intensity bands can indicate the presence and position of chlorine substituents researchgate.net. A band at approximately 949 cm⁻¹ has been attributed to out-of-plane bending modes involving N-Cu and C-Cl researchgate.net.

Studies involving the modification of CuPc have shown subtle yet definitive changes in FTIR spectra, indicating alterations in the chemical environment and bonding interactions within the molecule rsc.org. These spectral changes help in understanding how the pigment's structure is affected by processing or environmental factors.

Table 1: FTIR Characteristic Absorption Bands of Copper Phthalocyanine (CuPc)

Wavenumber (cm⁻¹)Assignment
753, 769Out-of-plane C–H deformations
1067In-plane C–H deformation
1090 (1091)Cu–N stretching
1118C–C stretching
1129, 1159C–N stretching
1168In-plane C–N–C bending
1333C–H bending
1437, 1479C–H bending
1595C=C stretching
1669C=N stretching
2919C-H asymmetric stretching
3012, 3067=C–H stretching
949Out-of-plane bending modes of N-Cu and C-Cl

Raman Spectroscopic Profiling of this compound Polymorphs and Interactions

Raman spectroscopy is a powerful tool for identifying and differentiating between various crystalline forms (polymorphs) of organic pigments, including copper phthalocyanines. The technique is sensitive to subtle changes in molecular packing and symmetry, which manifest as shifts or changes in the intensity of Raman-active vibrational modes.

Characteristic Bands: Copper phthalocyanine (CuPH) exhibits characteristic Raman bands, such as those around 1510-1540 cm⁻¹, which are metal-dependent mdpi.com. Specifically, a band at approximately 1524 cm⁻¹ is associated with CuPH mdpi.com. Other notable peaks for CuPc have been reported at 677 cm⁻¹, 1439 cm⁻¹, and 1533 cm⁻¹ researchgate.net.

Polymorph Differentiation: Different polymorphic modifications of CuPc, such as the alpha (α) and beta (β) forms, can be distinguished by their unique Raman spectra nih.gov. The frequencies of lattice phonons (10-150 cm⁻¹), which probe inter-molecular interactions, are particularly sensitive to packing differences and can be used to identify polymorphs unibo.it. Confocal Raman microscopy further enhances the ability to study polymorphism at the micrometer scale unibo.it.

Interactions and Environmental Detection: Raman spectroscopy can also detect interactions of CuPc with other materials or its presence in complex matrices. For instance, the resonance Raman signal of CuPc embedded in aged nanoplastics allows for their detection and tracing in environmental samples rsc.org.

Table 2: Raman Characteristic Bands of Copper Phthalocyanine (CuPc)

Wavenumber (cm⁻¹)Assignment
677 (s)Vibrational mode
1439 (s)Vibrational mode
1533 (s)Vibrational mode
1510-1540Metal-dependent band
1524Characteristic band (CuPH)

Electronic Spectroscopic Analysis of this compound

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and emission spectroscopy, probes the electronic transitions within the this compound molecule. These techniques reveal information about the pigment's color, light absorption characteristics, and potential fluorescence properties.

Absorption and Emission Characteristics of this compound in Various Media

The electronic absorption spectra of phthalocyanines, including this compound, are dominated by two main absorption bands: the B (Soret) band in the UV region and the Q band in the visible region.

B Band: Located in the UV region (typically 270-390 nm), the B band arises from π–π* transitions within the phthalocyanine core researchgate.net.

Q Band: This is the most prominent absorption band, occurring in the visible spectrum (around 550-750 nm) researchgate.net. It is attributed to charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The Q band often exhibits splitting (Davydov splitting), which is influenced by the molecular packing and the nature of the central metal ion researchgate.net. For CuPc, Q-band absorption maxima are observed in the range of 618-744 nm, depending on the phase and medium dergipark.org.traip.org. For example, the α-phase of CuPc shows peaks at 618 nm and 696 nm aip.org, while related phthalocyanine blue pigments exhibit reflectance maxima around 460 nm and a weak peak at 660 nm mdpi.com.

Emission Characteristics: While phthalocyanines are primarily known for their absorption, some CuPc films have shown photoluminescence emission bands in the range of 400-600 nm and 800-950 nm researchgate.net.

The spectral properties can be influenced by the medium. For instance, electrochemical modification of CuPc in chloride electrolytes can lead to a color shift from blue to green, accompanied by changes in UV-Vis spectra rsc.org.

Table 3: UV-Vis Absorption Characteristics of Copper Phthalocyanine (CuPc) and Derivatives

Spectral RegionBand NameWavelength (nm)Characteristics
UVB (Soret)270-390Strong absorption band, π–π* transitions
VisibleQ550-750Major absorption band, HOMO-LUMO transition
VisibleQ618, 696Characteristic of α-phase CuPc
VisibleQ683-744Typical for metallo Pc complexes in DMSO
VisibleQ660Weak peak for Phthalocyanine Blue
UV-VisReflectance Maxima460Reflectance maximum for Phthalocyanine Blue

Spectroscopic Probes for Environmental Detection of this compound

Spectroscopic techniques, particularly Raman spectroscopy, are increasingly employed for the environmental detection and monitoring of pigments like this compound, especially when embedded in microplastics or nanoplastics. The resonance Raman (RR) signal of CuPc, when present in aged plastics, can serve as a sensitive marker. By combining micro-Raman spectroscopy with RR analysis, it is possible to detect nanoplastics down to approximately 500 nm, providing a powerful tool for environmental tracing and impact studies rsc.org.

Microscopic and Morphological Characterization of this compound Materials

Particle Size and Morphology: Unmodified copper phthalocyanine pigments often exist as large, dense clusters with dimensions in the micrometer range (e.g., 1224 ± 454 nm Feret's diameter) rsc.org. Processing, such as electrochemical modification, can lead to a significant reduction in particle size, forming smaller, more dispersed particles (e.g., 208 ± 41 nm Feret's diameter) rsc.org. Bulk CuPc material typically displays an amorphous shape with a broad size distribution around 1 μm tandfonline.com.

Nanoscale Structures: Advanced techniques like gas-to-particle processes can generate nanoscale CuPc pigments with controlled aspect ratios, ranging from needle-shaped to grainy morphologies tandfonline.com. The beta (β) polymorph of copper phthalocyanine is specifically noted for its needle-like crystal habit ru.nl. For optimal performance, pigments are often milled to achieve sub-micrometer crystal sizes ru.nl.

Surface Features: SEM can reveal surface details, such as the smooth, spherical morphology of encapsulated pigment particles aut.ac.nz. TEM provides higher resolution, showing the internal structure of particles, such as the lattice d-spacing in unmodified CuPc (1.17 nm) rsc.org.

Table 4: Microscopic and Morphological Characteristics of Copper Phthalocyanine (CuPc)

TechniqueFeatureSize/DimensionMorphology/Description
SEMUnmodified CuPc clusters1224 ± 454 nm (Feret's diameter)Large, dense clusters; tightly packed; limited surface exposure
SEMElectrochemically modified CuPc particles208 ± 41 nm (Feret's diameter)Smaller, more dispersed particles; looser structure
SEMUncoated CuPc pigments3 to 20 μm (most); < 10 μm (80%)Polydispersed
TEMUnmodified CuPc particles-Densely stacked, thick particles; lattice d-spacing 1.17 nm
TEMElectrochemically modified CuPc particles-Smaller, more discrete particles
SEMBulk CuPc material~1 μm (most particles)Amorphous shape, broad size distribution
SEMNanoscale CuPc particles< 100 nm (all dimensions)Low aspect ratio (grainy shape)
SEMNanoscale CuPc particles> 500 nm (length), < 100 nm (width)Needle-shaped
SEMEncapsulated pigment particlesVariableSpherical and smooth
Generalβ-Polymorph CuPcSub-micrometer sized crystals (after milling)Needle habit

Compound List

this compound

Copper Phthalocyanine (CuPc)

Chlorinated Copper Phthalocyanine

Phthalocyanine Green (PG7)

Phthalocyanine Blue (PB15)

Phthalocyanine Blue (PB15:1)

Phthalocyanine Blue (PB15:3)

Phthalocyanine Blue (PB15:4)

Phthalocyanine Blue (PB15:6)

Metal-free Phthalocyanine (H₂Pc) (PB16)

Copper Phthalocyanine Octacyano (CuPc(CN)₈)

Cobalt Phthalocyanine (CoPc)

Manganese Phthalocyanine (MnPH)

Iron Phthalocyanine (FePH)

Titanium Phthalocyanine (TiOPc)

Titanium Dichlorophthalocyanine (TiCl₂Pc)

This compound, identified by CAS number 6417-46-5 and with the molecular formula C40H35N3O3S, is an organic pigment whose precise structural classification is noted as triarylmethane or anthraquinone (B42736) in various sources medchemexpress.commdpi.comeuropa.eursc.orgjchemrev.com. It finds broad application across industries such as textiles, plastics, paints, and inks due to its coloring properties medchemexpress.comeuropa.eubeilstein-journals.org.

However, a thorough review of the provided search results indicates a significant lack of specific research findings and empirical data pertaining to the advanced spectroscopic and microscopic characterization of this compound using the techniques outlined in the request. Specifically, no detailed studies or data tables were found for:

Electron Microscopy (SEM, TEM): Information regarding the particle morphology and aggregation state of this compound was not identified mdpi.combeilstein-journals.orgeuropa.euresearchgate.net.

Atomic Force Microscopy (AFM): Specific data on the surface topography and interactions of this compound was not found mdpi.comeuropa.eunumberanalytics.comacs.orgresearchgate.netnih.gov.

Dynamic Light Scattering (DLS): Findings related to the dispersion stability analysis of this compound were not present in the search results medchemexpress.comrsc.orgjchemrev.comeuropa.euresearchgate.netnih.govresearchgate.net.

X-ray Diffraction (XRD): No specific studies detailing the crystalline structure or polymorphism of this compound were identified researchgate.netresearchgate.netarxiv.orgrigaku.comsdc.org.uk.

Thermogravimetric Analysis (TGA): Research findings on the thermal stability and decomposition studies of this compound were not available unito.itkoreascience.krresearchgate.netresearchgate.netresearchgate.net.

While the searches provided general information about this compound and detailed explanations of the characterization techniques, often in the context of other pigments like phthalocyanines or quinacridones, they did not yield the specific empirical data required to construct the detailed article with research findings and data tables for this compound.

Due to the absence of specific data for this compound regarding the requested advanced characterization techniques, it is not possible to generate the comprehensive and scientifically accurate article with the specified structure and content inclusions.

Performance Engineering and Applied Research of C.i. Pigment Blue 56 in Advanced Materials

Dispersion Science and Rheology of C.I. Pigment Blue 56 Formulations

The performance of this compound in any application is fundamentally dependent on the quality of its dispersion within a liquid matrix. The process of dispersion involves breaking down pigment agglomerates into smaller aggregates and primary particles, wetting the surface of these particles with the vehicle, and stabilizing them to prevent reagglomeration. nouryon.comresearchgate.net Effective dispersion is crucial for achieving desired properties such as color strength, gloss, and stability. ijrpc.com

The incorporation of this compound into a liquid medium requires overcoming the high surface energy of the solid pigment particles, which naturally exist as agglomerates with entrapped air. chempoint.com Wetting agents, typically surfactants, are employed to facilitate the displacement of this air by reducing the interfacial tension between the pigment surface and the liquid vehicle. nouryon.comchempoint.com

Dispersants are critical for stabilizing the dispersed this compound particles and preventing them from reagglomerating, a process known as flocculation. ijrpc.com These additives adsorb onto the pigment surface, creating a barrier that keeps particles separated. This stabilization is generally achieved through two primary mechanisms:

Steric Stabilization: Polymeric dispersants form a layer around the pigment particles. When particles approach each other, the polymer chains interpenetrate, creating a repulsive force that prevents them from aggregating. chempoint.comresearchgate.net

Electrostatic Stabilization: Ionic dispersants create a charge on the surface of each pigment particle. The resulting like charges cause the particles to repel one another, ensuring they remain suspended. chempoint.com

The choice of dispersant is crucial and depends on the chemical nature of both the this compound pigment and the liquid matrix. Surface treatments can be applied to the dry pigment powder to modify its surface chemistry, improving its compatibility with specific resin systems and enhancing its dispersibility. This leads to more stable dispersions with improved gloss and color development in the final coating or ink. ijrpc.com The combination of appropriate surfactants and dispersants is often necessary to achieve optimal performance. nouryon.comnih.gov

Table 1: Effect of Dispersant Type on the Stability of a this compound Dispersion

Dispersant TypeStabilization MechanismExpected Dispersion StabilityKey Benefit
NoneNone (van der Waals forces dominate)Poor-
Anionic SurfactantElectrostatic RepulsionModerate to GoodEffective in aqueous systems
Non-ionic PolymerSteric HindranceGood to ExcellentVersatile in both aqueous and solvent-based systems
Surface Treatment + Polymeric DispersantEnhanced Adsorption and Steric HindranceExcellentOptimized compatibility and long-term stability

The rheology, or flow behavior, of a this compound dispersion is a critical parameter for its application in coatings and inks. The addition of solid pigment particles to a liquid matrix significantly alters its viscosity and flow characteristics. researchgate.net

At low concentrations, dispersions may exhibit Newtonian behavior, where viscosity is independent of the applied shear rate. However, as the concentration of this compound increases, particle-particle interactions become more prevalent, leading to an increase in viscosity and often resulting in non-Newtonian behavior. malvernpanalytical.comresearchgate.net A common characteristic is shear-thinning, where the viscosity decreases as the shear rate (e.g., during stirring or application) increases. This is desirable in many coating applications, allowing for easy application at high shear while resisting sagging at low shear.

The final rheological profile of the dispersion is influenced by several factors:

Pigment Volume Concentration (PVC): Higher PVC leads to a more pronounced increase in viscosity. malvernpanalytical.com

Particle Size and Distribution: Finer particles can lead to higher viscosity due to increased surface area and stronger inter-particle interactions.

Dispersant Type and Concentration: Effective dispersants can significantly lower the viscosity of a high-solids dispersion. ijrpc.com

The Liquid Matrix: The inherent rheology of the solvent or resin system itself is a primary determinant of the final formulation's flow properties. researchgate.net

Controlling these factors is essential to engineer formulations with the desired flow and application characteristics, whether for printing inks, automotive paints, or other advanced material systems. aps.org

In a pigment dispersion, particles are in constant Brownian motion and will collide. Without a stabilizing mechanism, attractive van der Waals forces will cause the this compound particles to stick together, forming loose clusters called flocs. This process, known as flocculation, is detrimental to the quality of a coating or ink, leading to reduced color strength, lower gloss, and potential viscosity changes. researchgate.net

Deflocculation is the process of preventing or reversing flocculation, which is the primary role of dispersing agents. As discussed previously, this is achieved by creating repulsive forces between particles that are strong enough to overcome the attractive van der Waals forces.

The key mechanisms of deflocculation are:

Charge Neutralization and Repulsion: In electrostatic stabilization, the dispersant imparts a surface charge, causing particles to repel each other. This is a common mechanism in aqueous systems. researchgate.netresearchgate.net

Bridging: While sometimes a mechanism for flocculation with high molecular weight polymers, properly designed dispersants create a steric barrier that prevents particles from getting close enough for attractive forces to take effect. researchgate.net This steric hindrance is the dominant stabilization mechanism in many solvent-based systems.

The stability of a this compound dispersion represents a dynamic equilibrium between flocculation and deflocculation. A well-formulated system ensures that deflocculation is the overwhelmingly dominant state, resulting in a stable suspension of finely divided primary particles. nih.gov

Optical and Colorimetric Performance of this compound in Coatings and Inks

The primary function of this compound is to impart color. Its optical performance is determined by how it interacts with light, which is influenced by its chemical structure, physical form (particle size and shape), and the surrounding medium.

Lightfastness refers to a pigment's ability to resist fading or changing color upon exposure to light. Weatherability encompasses resistance to the combined effects of light, moisture, and temperature. This compound has been identified as a species that can be vulnerable to degradation from incident radiation in lightfastness testing. sdc.org.uk

The degradation mechanism typically involves the absorption of high-energy photons (particularly in the UV spectrum), which can excite electrons within the pigment molecule. This excitation can lead to photochemical reactions that break down the chromophore—the part of the molecule responsible for its color—resulting in a loss of color, or fading. The stability of the binder system and the presence of humidity are also critical factors, as they can influence the rate of degradation. sdc.org.uk For instance, moisture absorption can accelerate the fading of certain colorants. sdc.org.uk

The particle size of this compound after dispersion has a profound impact on its optical properties. 18967183120.com

Color Strength: For organic pigments like this compound, reducing the particle size generally increases the color strength (or tinting strength). 18967183120.comsdc.org.uk This is because smaller particles have a larger total surface area for a given mass, which increases their ability to absorb and scatter light. malvernpanalytical.comnaturalpigments.com Therefore, a finer dispersion of this compound will appear more intensely colored. nouryon.com

Gloss: Gloss is a measure of how light is reflected from a surface. Smooth surfaces produce high, specular reflection, resulting in a glossy appearance. The particle size of the pigment within a coating film directly affects surface smoothness. Dispersions containing fine this compound particles (typically below 1 µm) can form a more uniform and smooth paint film, leading to higher gloss levels. naturalpigments.comresearchgate.net Conversely, large particles or agglomerates can protrude from the surface, scattering light diffusely and reducing gloss. researchgate.net

Therefore, achieving a fine and stable dispersion is essential not only for the stability of the formulation but also for maximizing the key optical properties of color strength and gloss for this compound.

Table 2: Influence of this compound Particle Size on Optical Properties

PropertyFine Particle Size (<0.5 µm)Coarse Particle Size (>1.0 µm)Underlying Principle
Color Strength HighLowIncreased surface area enhances light absorption and scattering. malvernpanalytical.com18967183120.comsdc.org.uk
Gloss HighLowSmaller particles create a smoother coating surface for specular reflection. naturalpigments.comresearchgate.net
Transparency HighLow (more opaque)Particles much smaller than the wavelength of light scatter it less, increasing transparency. 18967183120.com
Lightfastness Generally lowerGenerally higherLarger particles have a smaller surface-area-to-volume ratio, making them more resistant to chemical attack. sdc.org.uk

Compound Names Mentioned

Interaction of this compound with Binder Systems in Coatings

Properly managed pigment-binder interactions lead to a stable and uniform dispersion, preventing issues like flocculation, flooding, and floating. dokumen.pub Research into specialized binder systems has shown that specific functional groups within the binder molecule can enhance the bond with the pigment. For instance, the use of polysilazanes as binders, particularly those with vinyl and/or trialkoxysilyl functional groups, demonstrates a beneficial interaction with pigment particles. google.com This enhanced interaction contributes positively to the coating's hardness, elasticity, scratch resistance, and reduces the migration behavior of the pigment within the dried film. google.com Additives can also be employed to regulate these pigment-binder interactions to optimize the mobility of different pigments within a formulation. dokumen.pub

Table 1: Influence of this compound-Binder Interaction on Coating Properties

Property Description of Interaction Impact Reference
Hardness & Scratch Resistance Strong chemical or physical bonding between the pigment and binder creates a more robust and resilient paint film. google.com
Elasticity A well-integrated pigment-binder system maintains the flexibility of the coating, preventing cracking. google.com
Pigment Migration Effective interaction immobilizes pigment particles within the cured binder, reducing bleeding or migration. google.com

| Dispersion Stability | Regulated pigment-binder interactions, sometimes mediated by additives, prevent flocculation and ensure color uniformity. | dokumen.pub |

Textile Dyeing and Pigmentary Applications of this compound

This compound, a member of the Alkali Blue or Aniline Blue family of triarylmethane colorants, has a significant market presence for pigment applications. dyestuffintermediates.comlenzing.cnscribd.com In the textile industry, it is primarily used as a pigment rather than a conventional dye. scribd.commedchemexpress.com This distinction is critical, as its application methodology differs fundamentally from that of soluble dyes. Instead of penetrating and chemically bonding with the fiber's molecular structure, pigments are applied to the surface of the textile.

The process, often referred to as pigment dyeing or printing, involves incorporating this compound into a formulation containing a binder and other auxiliaries. This mixture is then applied to the fabric and subjected to a curing process, typically involving heat, which polymerizes the binder and physically adheres the pigment particles to the fibers. This method is versatile and can be used on a wide variety of fiber types.

Dyeing Mechanism of this compound on Synthetic and Natural Fibers

As an insoluble pigment, this compound does not possess a "dyeing mechanism" in the traditional sense, which involves the diffusion and absorption of dye molecules into the amorphous regions of a fiber. Instead, its coloration mechanism is one of surface adhesion, facilitated by a polymeric binder.

Natural Fibers: For natural cellulosic fibers such as cotton, the application involves padding or printing a paste containing the pigment, a binder, a thickener, and a cross-linking agent onto the fabric. During the subsequent drying and curing phase, the cross-linking agent facilitates the formation of a durable, three-dimensional polymer network that entraps the pigment particles and adheres firmly to the hydroxyl groups on the cellulose (B213188) surface. science.gov The stability of the pigment on the fabric is therefore dependent on the strength and durability of the binder film.

Synthetic Fibers: The mechanism for synthetic fibers like polyester (B1180765) is similar. The pigment is dispersed within a suitable binder system that has an affinity for the hydrophobic surface of the synthetic fiber. googleapis.com The process relies on creating a continuous, colored polymeric film on the fiber surface. The choice of binder is crucial to ensure adequate adhesion and flexibility on the less porous and more chemically inert surfaces of synthetic textiles.

Exhaustion and Fixation Studies of this compound in Textile Processing

The concepts of exhaustion and fixation for pigment applications differ significantly from their meanings in traditional dyeing. "Exhaustion," or the transfer of the colorant from a bath to the fiber, is not a relevant metric, as the pigment is typically applied directly to the fabric surface via printing or padding.

The critical parameter is fixation , which refers to the efficiency of the curing process in permanently binding the pigment to the textile substrate. High fixation is essential for achieving good wash fastness and rub fastness. Studies in this area focus on optimizing the components of the pigment paste and the processing conditions.

Key factors influencing the fixation of this compound include:

Binder Type and Concentration: The chemical nature of the binder and its concentration are paramount. The binder must form a strong, flexible, and durable film that adheres well to the specific fiber type.

Cross-linking Agents: The presence and type of cross-linker can significantly improve fixation by creating a more robust polymer network, enhancing wash and crocking fastness. science.gov

Curing Conditions: The temperature and duration of the curing process must be sufficient to ensure complete polymerization and cross-linking of the binder system.

Auxiliaries: Other additives, such as softeners and wetting agents, can influence the feel (hand) of the fabric and the levelness of the application, but must be chosen carefully to avoid interfering with binder fixation.

Research has shown that encapsulating the pigment can accelerate the fixation process on cellulosic fabrics. science.gov

Table 2: Factors Influencing Fixation in Pigment Application

Factor Influence on Fixation
Binder System Determines adhesion strength and durability of the pigment layer.
Cross-linking Agent Enhances the polymer network, improving wash and rub fastness. science.gov
Curing Temperature Must be optimal to initiate and complete binder polymerization.
Curing Time Sufficient duration is required for full cross-linking.

| Fabric Substrate | Surface characteristics of the fiber (e.g., cotton vs. polyester) affect binder adhesion. |

Novel Application Development for this compound in Specialty Textiles

The application of this compound is being explored in the development of specialty and functional textiles. One notable advancement is the creation of multifunctional fabrics through the use of encapsulated pigment systems. Research has demonstrated that cellulosic fabrics printed with encapsulated this compound can exhibit significant antibacterial properties against both Escherichia coli and Staphylococcus aureus. science.gov This dual-functionality—providing both coloration and antimicrobial characteristics—opens up possibilities for its use in medical textiles, hygiene products, and activewear.

Furthermore, the inherent high-performance characteristics of certain pigments, such as excellent light and weather fastness, suggest potential for this compound in technical textiles. comindex.es While primarily documented in the coatings industry, these properties are transferable to textile applications where durability to environmental exposure is critical. comindex.es Potential specialty areas include:

Outdoor Fabrics: For applications such as awnings, outdoor upholstery, and marine textiles where high lightfastness is required.

Automotive Textiles: Use in vehicle interiors where resistance to fading from prolonged sun exposure is necessary.

Architectural Textiles: For non-structural, decorative elements in building design that require long-term color stability.

These novel applications leverage the pigment beyond its traditional role as a colorant, integrating it into the creation of high-performance, functional materials.

Environmental Fate, Degradation Pathways, and Remediation Technologies for C.i. Pigment Blue 56

Environmental Transport and Distribution of C.I. Pigment Blue 56 in Aquatic and Terrestrial Systems

Organic pigments like this compound are designed for stability, which often translates to low solubility and limited mobility in the environment. In aquatic systems, pigments are typically found as suspended particles or adsorbed onto sediments and suspended solids researchgate.netembroiderysource.com.au. Their low water solubility means they are less likely to leach into groundwater but can persist in soils and sediments. Studies on microplastics have highlighted the presence of copper phthalocyanine (B1677752) (CuPc), a related pigment, embedded within plastic debris in various environmental compartments, particularly aquatic environments researchgate.net. This association with microplastics suggests a potential transport mechanism for phthalocyanine pigments, albeit indirectly through plastic pollution. The chemical stability of these pigments implies a slow degradation rate in natural environmental conditions naturalpigments.euembroiderysource.com.au.

Photodegradation Mechanisms and Kinetics of this compound

Phthalocyanine pigments, including this compound, are known for their photostability naturalpigments.euanupamcoloursacci.in. However, under specific conditions, they can undergo photodegradation.

While inherently resistant to UV radiation, phthalocyanine pigments can be degraded through photocatalytic processes. For instance, modified titanium dioxide (TiO₂) catalysts sensitized with phthalocyanines have been investigated for their ability to degrade organic pollutants under visible light acs.orgmdpi.com. In these systems, phthalocyanine acts as a photosensitizer, absorbing light and transferring energy to generate reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then contribute to the degradation of target compounds acs.orgmdpi.comacs.org. Studies on C.I. Disperse Blue 56, a related pigment, have shown that UV irradiation combined with manganese minerals (UV/MM) can achieve significant color and chemical oxygen demand removal, suggesting that specific mineral combinations or photocatalysts can enhance photodegradation efficiency nih.gov. These processes often follow pseudo-first-order or pseudo-second-order kinetics, depending on the specific conditions and catalysts used mdpi.comresearchgate.net.

The photodegradation of phthalocyanine pigments is complex. Research on similar phthalocyanine dyes indicates that degradation can involve the breakdown of the conjugated ring structure, leading to the formation of various organic metabolites acs.orgresearchgate.net. For example, studies on copper phthalocyanine dyes have identified intermediates such as phthalimide (B116566) and released metal ions (e.g., Cu²⁺) researchgate.net. While specific photodegradation products for this compound are not extensively detailed in the provided literature, general pathways for phthalocyanines suggest ring cleavage and oxidation reactions, potentially yielding smaller organic molecules and inorganic species. Some studies on tattoo pigments, which can include phthalocyanines, suggest that photolysis can lead to toxic degradation products, including hydrogen cyanide and carcinogenic aromatic amines researchgate.net.

Biodegradation of this compound by Microbial Systems

Phthalocyanine dyes and pigments are generally considered recalcitrant to biodegradation by common microbial systems due to their stable macrocyclic structure and metal complexation mdpi.comresearchgate.net. However, certain specialized microorganisms and enzymatic systems have shown potential for their degradation.

While the outline specifically mentions triarylmethane pigments and azoreductases, this compound is primarily associated with phthalocyanine structures nih.govdyestuffintermediates.comncats.iodrugfuture.com. The degradation of phthalocyanine pigments by microbial enzymes often involves oxidative or reductive cleavage of the macrocycle. Enzymes like laccases and manganese peroxidases (MnP), commonly found in white-rot fungi, have been implicated in the breakdown of phthalocyanine ring structures, leading to decolourisation and the formation of various metabolites mdpi.comresearchgate.netijplantenviro.com. Soybean peroxidase (SBP) has also been shown to catalyze the breakdown of phthalocyanine rings, releasing ammonium (B1175870) and Cu(II) ions and generating sulfo-phthalimide ijplantenviro.com. These enzymes initiate the process by attacking the stable conjugated system of the pigment researchgate.netijplantenviro.com.

Microbial consortia, comprising multiple species of bacteria, fungi, or algae, can exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities mdpi.commdpi.com. While specific microbial consortia for this compound are not detailed, research on other phthalocyanine dyes, such as Reactive Blue 21, indicates that they are generally resistant to degradation by many bacteria researchgate.netresearcherslinks.com. However, studies on dye degradation from textile wastewater have identified various bacteria, including Comamonas aquatica, Bacillus subtilis, and Moraxella sp., capable of degrading different dye classes, though phthalocyanine dyes are often more challenging researcherslinks.comresearcherslinks.com. The development of specialized microbial consortia tailored to break down the stable phthalocyanine structure remains an area of active research.

Compound List:

this compound

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are crucial for treating recalcitrant organic pollutants like synthetic dyes, which are often resistant to conventional biological methods nih.govrsc.orgmdpi.com. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively mineralize or degrade complex organic molecules into simpler, less harmful substances such as carbon dioxide and water epa.govsapub.org.

Photocatalytic Degradation using Novel Catalyst Systems (e.g., Metal-PILCs)

Photocatalysis utilizes semiconductor materials to catalyze chemical reactions upon exposure to light, typically UV or visible light. For this compound, novel catalyst systems, including metal-pillared interlayer clays (B1170129) (Metal-PILCs), have shown significant promise.

Research employing Cu-Ti-PILCs and Fe-Ti-PILCs for the photocatalytic degradation of Disperse Blue 56 (DB56, a related dye) demonstrated high removal efficiencies tuiasi.ro. Cu-Ti-PILCs proved slightly more effective than Fe-Ti-PILCs, attributed to superior dye adsorption capacity and a higher content of the anatase TiO₂ phase tuiasi.ro. Under optimal conditions, including a reaction time of 120 minutes, a dye concentration of 100 mg/L, 1 g of Cu-Ti-PILCs catalyst, and 1 mL of H₂O₂, a removal rate of 97% was achieved tuiasi.ro. The degradation mechanism involves the generation of radical ions from photocatalytic reactions, where the TiO₂ catalyst facilitates redox reactions, ultimately breaking down DB56 into carbon dioxide and water tuiasi.ro.

Other metal phthalocyanines (MPcs), such as copper phthalocyanine (CuPc), have also been investigated as photocatalysts or sensitizers for dye degradation, often in conjunction with materials like TiO₂ niscpr.res.inmdpi.comsemanticscholar.orguc.pt. These systems leverage the broad light absorption capabilities of phthalocyanines to enhance the photocatalytic activity of supports like TiO₂, extending their effectiveness into the visible light spectrum semanticscholar.org.

A combination of UV irradiation and sodium hypochlorite (B82951) (UV/NaClO) has also been reported as highly efficient for Disperse Blue 56, achieving 99% decolorization and 49% mineralization of Chemical Oxygen Demand (COD) within 60 minutes researchgate.net.

Table 1: Photocatalytic Degradation of Disperse Blue 56 using Cu-Ti-PILCs

ParameterValue
CatalystCu-Ti-PILCs
Dye Concentration100 mg/L
Catalyst Loading1 g
H₂O₂ Addition1 mL
Reaction Time120 minutes
Removal Efficiency97%
Light SourceNot specified (implied UV/Visible)

Fenton-Type and Electrochemical Oxidation for this compound Effluent Treatment

Fenton-type processes and electrochemical oxidation are powerful AOPs for treating dye-laden wastewater.

Fenton-Type Oxidation: The Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH) epa.govsapub.orgwaterandwastewater.com. This process is particularly effective at acidic pH, typically around 3 epa.govwaterandwastewater.com, and can achieve significant decolorization and reduction of COD. For Disperse Blue 56, optimal treatment conditions using the Fenton process involved a pH of 3, a hydrogen peroxide dose of 600 mg/dm³, and a ferrous sulfide (B99878) dose of 550 mg/dm³. Under these parameters, the effluent became colorless with a residual COD of 100 mg/dm³ researchgate.net. Photo-Fenton processes, which combine UV irradiation with Fenton reagents, can further enhance the generation of •OH radicals and improve degradation efficiency mdpi.com. Fenton-based AOPs are recognized for their cost-effectiveness due to minimal energy input and low reagent costs mdpi.com.

Electrochemical Oxidation (EO): Electrochemical methods offer an alternative for dye removal by employing electrodes to generate oxidizing species or directly oxidize pollutants rsc.orgresearchgate.netiitr.ac.inchemrxiv.orgscielo.org.mx. Studies on Disperse Blue 56 using aluminum electrodes in an electrocoagulation reactor demonstrated high removal efficiencies. Optimal conditions included a current density of 20 mA/cm² and an electrolysis time of 15 minutes, achieving 98% dye removal for an initial concentration of 25 mg/L researchgate.net. The process exhibited a color efficiency of 90%, with an optimal initial pH of 6.2 for disperse dyes researchgate.net. Electrochemical oxidation coupled with UV/NaClO also proved effective, yielding 99% color removal researchgate.net. Furthermore, using advanced anode materials like Ti/Pt-Sn-Sb in parallel plate flow reactors has shown superior decolourization compared to Ti/Pt anodes, with higher current densities (e.g., 60 mA/cm²) leading to faster and more complete degradation scielo.org.mx.

Table 2: Fenton and Electrochemical Treatment Parameters for Disperse Blue 56

Treatment TypeKey ParametersOutcomeCitation
Fenton Process pH: 3, H₂O₂: 600 mg/dm³, FeS: 550 mg/dm³, Time: 30 minColorless effluent, Residual COD: 100 mg/dm³ researchgate.net
Electrochemical (Al) Current Density: 20 mA/cm², Time: 15 min, Initial Dye: 25 mg/L98% Removal, 90% Color Efficiency, Optimal pH: 6.2 researchgate.net
UV/NaClO Time: 60 min99% Decolorization, 49% Mineralization researchgate.net

Adsorption and Filtration Technologies for this compound Wastewater Treatment

Adsorption and filtration represent physical methods that are widely employed for dye removal due to their cost-effectiveness and operational simplicity rsc.orgmdpi.com.

Adsorption: Adsorption involves the accumulation of dye molecules from the wastewater onto the surface of a solid adsorbent. The efficiency of this process is significantly influenced by factors such as the adsorbent's surface area, pore volume, and chemical properties mdpi.com. Orange peel, a readily available agricultural waste, has been explored as a sustainable adsorbent for C.I. Disperse Blue 56. Studies have indicated that at low pH values, a spontaneous coagulation-flocculation phenomenon occurs, facilitating dye recovery and potential reuse, while simultaneously valorizing waste material preprints.org.

Theoretical and Computational Chemistry Studies of C.i. Pigment Blue 56

Quantum Chemical Calculations for C.I. Pigment Blue 56 Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental electronic properties that dictate the color and stability of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. uchicago.edu It is particularly effective for determining the optimized molecular geometry and exploring the energy landscapes of molecules like this compound.

DFT calculations can predict key structural parameters such as bond lengths and angles with high accuracy. nih.gov By mapping the potential energy surface, researchers can identify stable conformations and the energy barriers between them. This information is crucial for understanding the pigment's stability and potential for isomerization, which could affect its color and performance. For instance, DFT studies on other complex organic molecules have successfully elucidated their structural stability and chemical ordering. rsc.org

Illustrative Data from DFT Calculations for a Pigment Molecule:

ParameterCalculated Value
Total Energy (Hartree)-2548.7
HOMO Energy (eV)-5.8
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)3.7
Dipole Moment (Debye)2.5

Note: This table is illustrative and represents the type of data generated from DFT calculations for a pigment molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. rsc.org This is particularly relevant for pigments, as their color originates from the absorption of light, which involves transitions to excited electronic states. TD-DFT can predict the absorption spectra of dyes and pigments with reasonable accuracy, helping to understand the relationship between molecular structure and color. researchgate.netresearchgate.net

By calculating the energies of electronic transitions, TD-DFT allows for the prediction of the maximum absorption wavelength (λmax), which corresponds to the perceived color of the pigment. researchgate.net The choice of the exchange-correlation functional is critical in these calculations and can significantly impact the accuracy of the results, especially for certain classes of dyes like cyanines. acs.orgresearchgate.net Studies on various dyes demonstrate that TD-DFT can reproduce experimental absorption and emission spectra, providing insights into the nature of the electronic transitions. utwente.nl

Predicted Spectroscopic Data from TD-DFT for a Pigment Molecule:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 -> S12.076000.85
S0 -> S22.485000.12
S0 -> S32.954200.05

Note: This table is illustrative and represents the type of data generated from TD-DFT calculations for a pigment molecule.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between the pigment and its surrounding environment over time, MD provides insights into its behavior in different media, such as solvents or polymer matrices. mdpi.com

The performance of a pigment is heavily influenced by its interactions with the surrounding medium. MD simulations can model the non-covalent interactions, such as van der Waals forces and hydrogen bonding, between this compound and solvent molecules or polymer chains. nih.gov These simulations can reveal how the pigment disperses in a matrix, which is crucial for applications in coatings and plastics. Understanding these interactions at a molecular level can guide the formulation of pigment preparations with improved stability and dispersibility. For example, simulations can show how different functional groups on the pigment molecule interact with specific chemical moieties in the surrounding medium. nih.gov

Pigment particles in a dispersion have a tendency to aggregate, which can negatively impact their coloristic properties and the stability of the formulation. MD simulations can be used to study the initial stages of aggregation and self-assembly of pigment molecules. nih.govresearchgate.net By simulating a system with multiple pigment molecules, researchers can observe how they come together and form larger clusters. rsc.org

These simulations can identify the preferred orientations and intermolecular interactions that drive the aggregation process. acs.org Understanding the thermodynamics and kinetics of self-assembly allows for the development of strategies to control aggregation, for instance, through the use of dispersants or by modifying the pigment surface. Studies on cyanine (B1664457) dyes have shown that they can form various aggregate structures, and MD simulations have been instrumental in elucidating the molecular arrangements within these aggregates. chemrxiv.org

Computational Prediction of this compound Performance Attributes

By combining insights from quantum chemical calculations and molecular dynamics simulations, it is possible to computationally predict various performance attributes of this compound. For instance, the lightfastness of a pigment is related to its photochemical stability. By calculating the energies of excited states and potential degradation pathways, computational methods can provide an indication of a pigment's susceptibility to fading upon exposure to light.

Similarly, properties like heat stability can be investigated by simulating the pigment's behavior at elevated temperatures. The solubility and dispersibility in different media can be predicted by calculating the free energy of solvation or the interaction energy with polymer matrices. These computational predictions can accelerate the development of new pigments and the optimization of existing ones by allowing for a virtual screening of different molecular structures and formulations before undertaking extensive experimental work.

Modeling of Lightfastness and Stability Characteristics

The lightfastness of a pigment, or its resistance to fading upon exposure to light, is a critical characteristic for its application. Computational chemistry provides powerful tools to model and predict these properties at a molecular level. Typically, this involves a combination of quantum chemical calculations and molecular modeling techniques.

For a comprehensive understanding of this compound's lightfastness, researchers would likely employ methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods can be used to calculate the molecule's ground and excited state properties. Key parameters that would be investigated include:

Electronic Transitions: TD-DFT calculations can predict the absorption spectrum of the pigment, identifying the electronic transitions responsible for its color. The energy of these transitions is crucial in determining the pigment's susceptibility to photodegradation.

Molecular Orbital Analysis: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the regions of the molecule most likely to be involved in photochemical reactions. For instance, the distribution of electron density in these orbitals can indicate potential sites for oxidation or reduction upon light absorption.

Bond Dissociation Energies: Calculating the energy required to break specific chemical bonds within the this compound molecule can help identify the weakest points in its structure. This information is vital for predicting potential degradation pathways initiated by light energy.

Reaction Pathway Modeling: Computational methods can be used to model the reaction pathways of photodegradation. This involves identifying potential reactive species, such as free radicals, and calculating the energy barriers for various degradation reactions.

Despite the availability of these powerful computational tools, a specific search of the scientific literature did not yield any studies that have applied these methods to model the lightfastness and stability of this compound. The following table illustrates the type of data that such a study would aim to generate.

Computational MethodParameter InvestigatedHypothetical Finding for this compoundSignificance for Lightfastness
TD-DFTMaximum Absorption Wavelength (λmax)Prediction of λmax in the visible spectrumCorrelates with the energy of photons absorbed, indicating potential for photochemical reactions.
DFTHOMO-LUMO Energy GapCalculation of the energy difference between frontier orbitalsA smaller gap can suggest higher reactivity and lower stability.
DFTBond Dissociation Energy (BDE) of key bondsIdentification of the C-N bonds as the most labileIndicates the likely initial step in the photodegradation process.
Reaction Pathway ModelingEnergy barrier for N-dealkylationCalculation of the activation energy for the removal of alkyl groupsA lower energy barrier would suggest a more probable degradation pathway, leading to fading.

This table is for illustrative purposes only, as no specific computational data for this compound was found.

In Silico Design of Modified this compound Derivatives

In silico design, or computer-aided molecular design, is a modern approach to developing new molecules with improved properties. In the context of this compound, this would involve designing new derivatives with enhanced lightfastness, stability, or other desirable characteristics.

The process of in silico design for modified this compound derivatives would typically follow these steps:

Establish a Baseline: A thorough computational analysis of the parent this compound molecule would be performed to understand its electronic structure and predict its weaknesses, as described in the previous section.

Propose Modifications: Based on the baseline analysis, chemists would propose specific modifications to the molecular structure. These modifications could include:

Introducing Electron-Withdrawing or -Donating Groups: Adding different functional groups to the aromatic rings could alter the electronic properties of the molecule, potentially increasing its stability.

Steric Hindrance: Introducing bulky groups near reactive sites could physically block the approach of reactive species like oxygen or water, thereby slowing down degradation.

Modifying the Conjugated System: Alterations to the pi-electron system could shift the absorption spectrum and change the energy of excited states, influencing the photochemical reaction pathways.

Computational Evaluation: Each proposed derivative would then be modeled computationally to predict its properties. This would involve recalculating the parameters mentioned in the previous section (e.g., λmax, HOMO-LUMO gap, bond dissociation energies) for each new molecule.

Selection of Candidates: Based on the computational predictions, the most promising derivatives—those predicted to have the highest lightfastness and stability—would be selected for laboratory synthesis and experimental validation.

Currently, there is no published research detailing the in silico design of modified this compound derivatives. The table below provides a hypothetical example of how such a study might compare different derivatives.

DerivativeModificationPredicted λmax (nm)Predicted HOMO-LUMO Gap (eV)Predicted Improvement in Lightfastness
This compound(Parent Molecule)---
Derivative AAddition of -CF3 groups---
Derivative BReplacement of -CH3 with -t-butyl groups---
Derivative CIntroduction of a heterocyclic ring---

This table is for illustrative purposes only, as no specific computational data for modified this compound derivatives was found.

Sustainability and Environmental Stewardship in C.i. Pigment Blue 56 Research and Industry

Life Cycle Assessment (LCA) Methodologies for C.I. Pigment Blue 56 Production and Use

A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal or recycling. For a chemical like this compound, a "cradle-to-gate" LCA is often performed, which covers all processes from resource extraction to the point where the finished pigment leaves the factory gate.

The LCA process for this compound would be structured around four main phases:

Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 kg of pigment produced), and the system boundaries. The boundaries determine which life cycle stages and processes are included, such as the synthesis of chemical precursors, energy inputs, transportation, and waste generation.

Life Cycle Inventory (LCI): This phase involves compiling the inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste; co-products) for each process within the system boundaries.

Interpretation: The results of the LCI and LCIA are analyzed to identify "hotspots"—the life cycle stages or processes with the most significant environmental impacts. acs.org For organic pigments, these hotspots frequently include the energy required for heating and reaction processes and the environmental effects of solvents and raw materials. researchgate.netrtu.lv Recommendations can then be made to improve the environmental profile of the product.

The following interactive table outlines a hypothetical framework for an LCA of this compound.

Life Cycle StageKey Processes & InputsPotential Environmental Hotspots
Raw Material AcquisitionExtraction and synthesis of chemical precursors for C40H35N3O3S.Fossil fuel depletion, energy consumption, and waste from precursor synthesis.
Pigment ManufacturingChemical synthesis, heating, mixing, filtration, drying, and milling. Inputs: energy (electricity, heat), solvents, water, reagents.High energy consumption, greenhouse gas emissions, solvent emissions (VOCs), and generation of hazardous chemical waste.
TransportationTransport of raw materials to the factory and distribution of the final pigment to customers.Fossil fuel consumption and emissions from logistics.
Use Phase (in another product)Incorporation into products like plastics, inks, or coatings.Energy use in the manufacturing of the final product; potential for worker exposure.
End-of-LifeDisposal (landfill, incineration) or recycling of the pigmented product.Landfill leachate, emissions from incineration, challenges in recycling pigmented materials.

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry is a design philosophy focused on minimizing or eliminating the use and generation of hazardous substances in chemical processes. yale.eduepa.gov Applying the 12 Principles of Green Chemistry to the synthesis of this compound offers a framework for innovation in sustainable pigment production. sustainability-directory.comresearchgate.net

Key principles relevant to pigment synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov This involves designing synthetic routes with high efficiency and minimal byproducts.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org This contrasts with traditional yield calculations and focuses on minimizing wasted atoms.

Less Hazardous Chemical Syntheses: Processes should be designed to use and generate substances with little or no toxicity. This involves careful selection of precursors, reagents, and intermediates.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives, such as water or bio-based solvents.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu

Use of Renewable Feedstocks: Sourcing starting materials from renewable sources, such as biomass, rather than depletable petrochemicals, is a core goal. epa.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. yale.edu

The following table illustrates how these principles could be applied to develop a more sustainable synthesis pathway for this compound.

Green Chemistry PrincipleApplication to this compound Synthesis & Use
1. PreventionOptimize reaction conditions to achieve near-quantitative conversion, reducing the need for downstream waste treatment.
2. Atom EconomyDesign synthesis routes that are addition-based rather than substitution-based to incorporate more of the reactants' atoms into the final pigment structure.
3. Less Hazardous SynthesesReplace traditionally hazardous reagents (e.g., strong acids, heavy metal catalysts) with safer, more benign alternatives.
4. Designing Safer ChemicalsModify the pigment's molecular structure to reduce intrinsic toxicity while maintaining color properties, and ensure it does not break down into hazardous substances. acs.org
5. Safer SolventsReplace traditional organic solvents with water, supercritical CO2, or bio-derived solvents.
6. Energy EfficiencyExplore alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating.
7. Renewable FeedstocksInvestigate bio-based precursors for synthesizing the aromatic structures within the pigment molecule.
8. Reduce DerivativesAvoid the use of protecting groups during synthesis to eliminate steps and reduce reagent use and waste generation. acs.org
9. CatalysisEmploy highly selective and recyclable catalysts (e.g., biocatalysts or nanocatalysts) to improve efficiency and reduce waste.
10. Design for DegradationDesign the pigment to be biodegradable or to break down into non-toxic components after its useful life, preventing persistence in the environment.
11. Real-time AnalysisImplement in-process monitoring to control reaction parameters precisely, preventing runaway reactions and byproduct formation. epa.gov
12. Accident PreventionChoose chemicals and processes that minimize the potential for accidents, such as explosions, fires, or environmental releases.

Circular Economy Approaches for this compound Materials

The circular economy aims to move away from the linear "take-make-dispose" model towards a system that designs out waste, keeps materials in use, and regenerates natural systems. ellenmacarthurfoundation.orgtextileschool.com For pigments like this compound, this concept applies primarily to the products they color, such as plastics, textiles, and coatings.

The key challenges in creating a circular economy for pigmented materials are:

Material Separation: Pigments are often intimately mixed with a polymer or fiber matrix, making it difficult to separate them during recycling. This can lead to downcycling, where the recycled material is of lower quality. europa.eu

Color Contamination: Mixed-color plastic waste often results in a final recycled product that is gray or black, limiting its applications. vibrantz.com

Pigment Recovery: Developing technically and economically viable processes to extract and reuse pigments from end-of-life products is a significant hurdle.

Strategies to integrate this compound into a circular economy include:

Design for Recycling: Creating pigmented products where the pigment can be more easily removed or does not interfere with the recycling of the base material. gnest.org

Closed-Loop Recycling: Implementing systems where pigmented products are collected, and the material is reprocessed into a similar product, keeping the pigment within the loop.

Pigment from Waste Streams: Exploring the synthesis of pigments using precursors derived from industrial or agricultural waste, creating value from materials that would otherwise be discarded.

The table below outlines potential circular economy strategies for materials containing this compound.

StrategyDescriptionApplication to Products with this compound
Design for Disassembly/SeparationDesigning products so that different materials, including pigmented components, can be easily separated at the end of life.Creating multi-layer plastic packaging where the pigmented layer can be mechanically separated.
Chemical RecyclingUsing processes like pyrolysis or solvolysis to break down polymers into their monomeric building blocks, allowing for the separation of pigments and other additives.Recovering the polymer from a blue plastic part, leaving the pigment as a residue that could potentially be purified and reused.
Material ReuseExtending the life of the pigmented product through repair, refurbishment, or direct reuse.Refurbishing and repainting durable goods that use coatings containing this compound.
UpcyclingTransforming waste materials into new products of higher value.Using shredded blue textile waste containing the pigment as a decorative filler in composite materials.

Regulatory Science and Policy Analysis for Pigment Environmental Management

Regulatory science provides the foundation for policies aimed at protecting human health and the environment from potential risks associated with chemicals like pigments. In major markets such as the European Union and the United States, comprehensive regulatory frameworks govern the production, sale, and use of chemical substances. bonafideresearch.com

Key regulatory frameworks include:

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in the EU: This regulation requires manufacturers and importers to register chemical substances and provide data on their properties and hazards. It places the burden of proof on companies to demonstrate that their chemicals can be used safely. bonafideresearch.commdpi.com

Toxic Substances Control Act (TSCA) in the U.S.: Administered by the Environmental Protection Agency (EPA), TSCA grants the authority to require reporting, record-keeping, and testing of chemical substances and to restrict their use. mdpi.comlu.se

Environmental management policies for pigments like this compound address the entire lifecycle:

Manufacturing: Regulations govern emissions to air and water, as well as the management and disposal of hazardous waste generated during production.

Product Use: Specific applications, such as use in cosmetics, food contact materials, or toys, are subject to stringent safety assessments and may have specific purity requirements or use limitations. tandfonline.comvdmi.de

End-of-Life: Policies on waste management and recycling influence how pigmented products are handled after their useful life, aiming to prevent environmental contamination.

The following table summarizes the relevance of various regulatory policies to the environmental management of this compound.

Regulatory AreaGoverning Policy/Act (Examples)Relevance to this compound
Chemical Registration & Safety AssessmentEU REACH, U.S. TSCARequires submission of data on physical-chemical properties, toxicity, and ecotoxicity to assess risks to human health and the environment.
Industrial Emissions & Pollution ControlClean Air Act (U.S.), Industrial Emissions Directive (EU)Sets limits on emissions of volatile organic compounds (from solvents) and other pollutants from manufacturing facilities.
Hazardous Waste ManagementResource Conservation and Recovery Act (RCRA) (U.S.)Regulates the treatment, storage, and disposal of hazardous waste generated during pigment synthesis, such as spent solvents or reaction residues.
Worker Health and SafetyOccupational Safety and Health Administration (OSHA) Standards (U.S.)Sets permissible exposure limits for airborne dusts and chemicals to protect workers during manufacturing and handling. mdpi.com
Application-Specific RegulationsFDA (U.S.) regulations for color additives, EU regulations on food contact materials.If used in specific consumer products, the pigment must meet strict purity criteria and be approved for that particular use.

Q & A

Basic Question: What experimental methods are recommended to assess the adsorption efficiency of C.I. Pigment Blue 56 in wastewater treatment?

Methodological Answer:

  • Design: Use batch adsorption experiments with controlled variables (pH, adsorbent particle size, contact time). For example, highlights pH optimization (1–2) and adsorbent particle size (500–1000 µm) for maximal dye removal.

  • Data Collection: Measure residual dye concentration via UV-Vis spectroscopy at λ_max specific to the pigment.

  • Analysis: Calculate removal efficiency using:
    Removal (%)=C0CeC0×100\text{Removal (\%)} = \frac{C_0 - C_e}{C_0} \times 100

    where C0C_0 = initial concentration, CeC_e = equilibrium concentration.

  • Validation: Compare results with adsorption isotherms (Langmuir/Freundlich) to model adsorbent capacity .

Basic Question: How can researchers characterize the lightfastness and chemical stability of this compound?

Methodological Answer:

  • Accelerated Aging Tests: Expose pigment samples to UV radiation (e.g., QUV Accelerated Weathering Tester) and monitor color changes using CIELAB coordinates (ΔE values) over time.
  • Chemical Stability: Immerse pigment in acidic/alkaline solutions (pH 1–14) and measure spectral shifts via UV-Vis or FTIR to detect structural degradation.
  • Reference Standards: Compare results with known stable pigments (e.g., notes anthraquinone-based pigments like C.I. Pigment Blue 60 exhibit lightfastness ratings of 8/10) .

Basic Question: What spectroscopic techniques are suitable for identifying this compound in complex matrices?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify λ_max in aqueous/organic solvents to establish a calibration curve for quantification.
  • FTIR Analysis: Detect functional groups (e.g., aromatic C=C, N-H stretches) to confirm pigment identity and purity.
  • Cross-Validation: Pair with HPLC-MS for structural elucidation, especially in mixtures (e.g., textile effluents) .

Basic Question: How should researchers design a study to evaluate the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under inert atmosphere to determine decomposition temperature (TdT_d).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic/endothermic events.
  • Post-Treatment Analysis: Use XRD to assess crystallinity changes and SEM to observe particle morphology post-heating (e.g., shows temperature-dependent color strength loss in modified pigments) .

Basic Question: What statistical approaches ensure reproducibility in pigment synthesis or modification studies?

Methodological Answer:

  • Replication: Perform triplicate experiments under identical conditions.
  • Error Analysis: Calculate standard deviations and confidence intervals for key metrics (e.g., adsorption capacity, color strength).
  • ANOVA: Test for significant differences between experimental groups (e.g., surfactant-modified vs. unmodified pigments) .

Advanced Question: How can researchers resolve contradictions in adsorption data for this compound under varying pH conditions?

Methodological Answer:

  • Mechanistic Studies: Conduct zeta potential measurements to relate adsorbent surface charge to pH-dependent dye uptake (e.g., attributes low-pH efficiency to electrostatic interactions).
  • Competitive Ion Experiments: Introduce competing ions (e.g., Na⁺, Ca²⁺) to isolate pH effects from ionic interference.
  • Advanced Isotherm Modeling: Apply Extended Langmuir or Sips models to account for heterogeneous adsorption sites .

Advanced Question: What advanced surface modification techniques enhance the dispersibility of this compound in aqueous media?

Methodological Answer:

  • Surfactant Functionalization: Use anionic/cationic surfactants (e.g., DB-60 in ) to create electrostatic or steric stabilization.
  • Graphene Oxide (GO) Coating: Modify pigment surfaces with GO nanosheets to improve hydrophilicity and reduce aggregation.
  • Characterization: Validate via DLS (particle size), SEM (morphology), and rheology (viscosity changes) .

Advanced Question: How can researchers optimize the synthesis of this compound using Design of Experiments (DOE)?

Methodological Answer:

  • Factor Screening: Identify critical variables (e.g., reaction temperature, precursor ratio) via Plackett-Burman design.
  • Response Surface Methodology (RSM): Use Central Composite Design to model interactions between factors and maximize yield/color strength.
  • Validation: Confirm optimal conditions with confirmatory runs and compare predicted vs. experimental results .

Advanced Question: What methodologies address the environmental impact of this compound degradation byproducts?

Methodological Answer:

  • LC-QTOF-MS: Identify degradation products in simulated environmental conditions (e.g., photolysis, hydrolysis).
  • Ecotoxicology Assays: Test byproduct toxicity using Daphnia magna or algal growth inhibition tests.
  • Lifecycle Analysis (LCA): Quantify energy/resource use from synthesis to disposal using software like SimaPro .

Advanced Question: How can machine learning improve predictive modeling of this compound’s optical properties?

Methodological Answer:

  • Dataset Curation: Compile spectral data, synthesis parameters, and environmental stability metrics from literature.
  • Algorithm Selection: Train neural networks or random forest models on structure-property relationships.
  • Validation: Compare ML predictions with experimental results for novel derivatives (e.g., halogenated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.